4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O/c21-17-9-7-16(8-10-17)19-23-20(26-24-19)18-2-1-11-25(18)13-15-5-3-14(12-22)4-6-15/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZICDLTHLLZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multi-step organic reactions One common approach starts with the preparation of the 4-chlorophenyl-1,2,4-oxadiazole intermediate, which is then coupled with a pyrrole derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and benzonitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for the development of new therapeutic agents.
Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues from TRPA1/TRPV1 Antagonist Research ()
Compounds 46–51 in share the 1,2,4-oxadiazol-5-yl group but differ in substituents and core heterocycles. Key comparisons include:
| Compound ID | Core Structure | Substituents | Yield (%) | Purity (%) | Biological Target |
|---|---|---|---|---|---|
| 46 | Benzo[d]imidazol-2-one | 4-Chlorophenethyl | 72 | 99.01 | TRPA1/TRPV1 antagonism |
| 47 | Benzo[d]imidazol-2-one | 4′-(Trifluoromethyl)-biphenyl-3-ylmethyl | 55 | 99.47 | TRPA1/TRPV1 antagonism |
| 50 | Benzo[d]imidazol-2-one | 2-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-ylmethyl | 30 | 99.42 | TRPA1/TRPV1 antagonism |
| Target | Pyrrole | 4-Chlorophenyl (oxadiazole), methylbenzonitrile (pyrrole) | N/A | N/A | Hypothetical TRP modulation |
Key Observations :
- Core Heterocycle : The target’s pyrrole ring replaces the benzoimidazolone core in compounds 46–51. Pyrroles are less rigid than benzoimidazolones, which may alter binding kinetics to TRP channels .
- Conversely, trifluoromethyl groups in compounds 47–51 improve metabolic stability and lipophilicity .
- Synthetic Efficiency : Compound 50’s low yield (30%) highlights challenges in introducing bulky pyridinylmethyl groups, whereas the target’s benzonitrile substituent may require specialized coupling reagents.
Comparison with 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate ()
This pyrazole derivative shares a chlorinated aromatic system but differs in heterocycle and functional groups:
- Heterocycle : The pyrazole ring () vs. pyrrole-oxadiazole system (target). Pyrazoles are more electron-deficient, favoring π-π stacking, while pyrroles may engage in hydrogen bonding via NH groups.
- Bioactivity : Pyrazole derivatives in exhibit antibacterial activity, suggesting the target’s chlorophenyl and nitrile groups could similarly enhance antimicrobial potency .
Computational and Interaction Analysis ()
- Electrostatic Potential: The benzonitrile group may create localized negative regions, contrasting with the neutral trifluoromethyl groups in compounds 47–51.
Biological Activity
The compound 4-((2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula: C18H15ClN4O
- Molecular Weight: 348.79 g/mol
- CAS Number: [insert CAS number here if available]
The structure features a pyrrol moiety linked to an oxadiazole ring and a benzonitrile group, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- A study evaluating various oxadiazole derivatives reported that compounds similar to the target compound showed IC50 values less than those of standard chemotherapeutic agents like doxorubicin against cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (colorectal cancer) .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Target Compound | A431 | < 10 | |
| Doxorubicin | A431 | 0.5 | |
| Target Compound | HT29 | < 15 |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been documented in several studies. For example:
- Compounds featuring the oxadiazole ring have shown promising results against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Target Compound | E. coli | 32 | |
| Ampicillin | E. coli | 16 | |
| Target Compound | S. aureus | 64 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored:
- In vivo studies indicated that compounds with similar structures significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
-
Case Study on Anticancer Effects:
A recent investigation into the anticancer effects of oxadiazole derivatives highlighted that the introduction of electron-withdrawing groups, like chlorine, enhanced cytotoxicity against cancer cells. The study utilized molecular docking simulations to elucidate the binding affinity of these compounds to cancer-related targets, confirming their potential as novel anticancer agents . -
Case Study on Antimicrobial Properties:
Another study focused on the synthesis of pyrrol-based oxadiazole derivatives and their antimicrobial activity against resistant bacterial strains. The findings showed that modifications in the substituents on the oxadiazole ring significantly influenced antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
